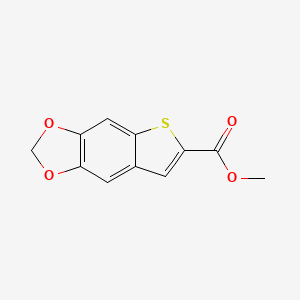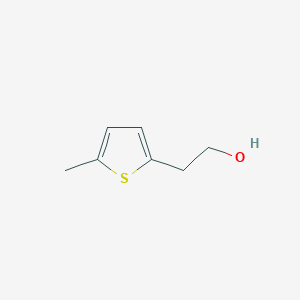
2-Chloro-1-methyl-4-phenylbenzene
Descripción general
Descripción
2-Chloro-1-methyl-4-phenylbenzene is a chemical compound with the CAS Number: 19482-08-7 . It has a molecular weight of 202.68 . The IUPAC name for this compound is 3-chloro-4-methyl-1,1’-biphenyl . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-methyl-4-phenylbenzene is 1S/C13H11Cl/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
2-Chloro-1-methyl-4-phenylbenzene has a molecular weight of 202.68 . It is a liquid at room temperature and is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
2-Chloro-1-methyl-4-phenylbenzene and its derivatives are frequently used as intermediates in the synthesis of complex organic compounds. For example, Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate of Tianeptine, is prepared starting with 4-Amino-methylbenzene-2-sulfonic acid through a series of reactions including diazotization and Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation (Yang Jian-she, 2009). Similarly, Schiff base dye ligands with azo groups, used for synthesizing copper(II) and cobalt(II) metal complexes with significant magnetic properties, utilize 2-chloro-1-methyl-4-phenylbenzene derivatives in their synthesis (R. A. Ahmadi & S. Amani, 2012).
Environmental Studies
Derivatives of 2-chloro-1-methyl-4-phenylbenzene have been identified as environmental pollutants. Methyl triclosan, considered an environmental pollutant, has been investigated for its electrochemical reduction properties, providing insights into potential environmental remediation processes (Angela A. Peverly et al., 2014).
Functionalization of Polymers
Compounds related to 2-chloro-1-methyl-4-phenylbenzene are used in the functionalization of polymers. For instance, alkoxybenzenes, derived from a similar backbone structure, are utilized in end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations, offering a method for direct chain end functionalization of polymers (D. Morgan, Nemesio Martínez-Castro & R. Storey, 2010).
Antibacterial Agents
Derivatives of 2-chloro-1-methyl-4-phenylbenzene have also been studied for their potential as antibacterial agents. For instance, a series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols synthesized from 2-chloro-1-methyl-4-phenylbenzene derivatives demonstrated considerable inhibition against various human pathogens, indicating their potential application in combating bacterial infections (A. Halve et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-1-methyl-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYALRENBPHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303244 | |
| Record name | 3-Chloro-4-methyl-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-methyl-4-phenylbenzene | |
CAS RN |
19482-08-7 | |
| Record name | 3-Chloro-4-methyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19482-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methyl-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-3-ethanol](/img/structure/B3249444.png)
![Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3249465.png)
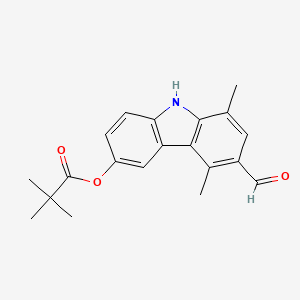

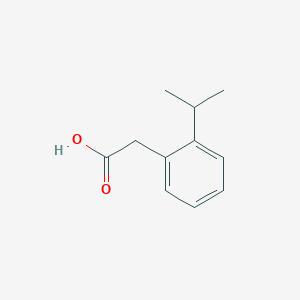
![3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-8,8-dimethyl-8-azabicyclo[3.2.1]oct-6-en-8-ium bromide](/img/structure/B3249492.png)
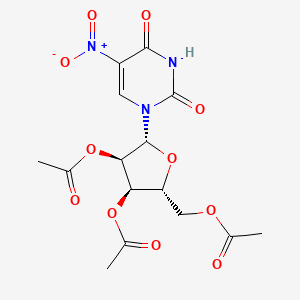

![2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B3249503.png)
![{3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine](/img/structure/B3249514.png)

